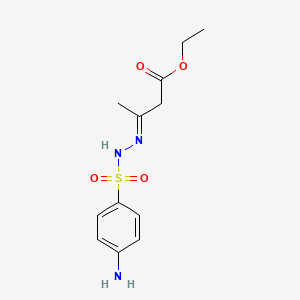

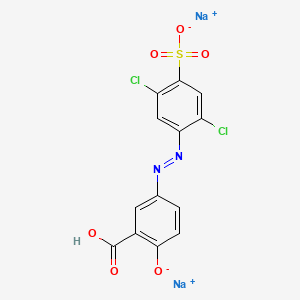

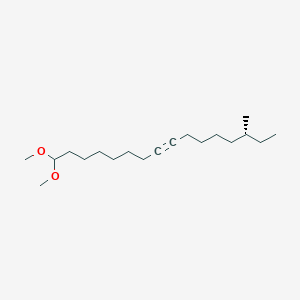

Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

十二烷酰基甘氨酸二乙醇酰胺钠是一种合成表面活性剂,常用于个人护理产品。它以温和的清洁能力和丰富的奶油泡沫而闻名。由于其温和的清洁性能和与各种皮肤类型的相容性,这种化合物通常存在于洗发水、沐浴露和洗面奶中。

准备方法

合成路线和反应条件: 十二烷酰基甘氨酸二乙醇酰胺钠的合成通常涉及以下步骤:

烷基化: 反应从甘氨酸与1-溴十二烷烷基化形成十二烷酰基甘氨酸开始。

酰胺化: 然后在受控条件下,将十二烷酰基甘氨酸与2-氨基乙醇反应形成十二烷酰基甘氨酸二乙醇酰胺。

中和: 最后一步是用氢氧化钠中和产物,得到十二烷酰基甘氨酸二乙醇酰胺钠。

工业生产方法: 在工业环境中,生产过程使用大型反应器和连续流系统进行放大,以确保一致的质量和产量。反应条件,例如温度、压力和pH值,经过仔细监测和控制,以优化合成并最大程度地减少副产物。

反应类型:

氧化: 十二烷酰基甘氨酸二乙醇酰胺钠可以发生氧化反应,特别是在羟乙基部分,导致形成相应的醛或羧酸。

还原: 该化合物可以被还原,尽管这在实际应用中不太常见。

取代: 它可以参与亲核取代反应,特别是在氨基乙基部分。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤代烷烃,酰氯。

主要产品:

氧化产物: 醛,羧酸。

还原产物: 醇。

取代产物: 取决于所用试剂的不同,各种取代衍生物。

科学研究应用

十二烷酰基甘氨酸二乙醇酰胺钠在科学研究中有多种应用:

化学: 用作各种化学反应中的表面活性剂,以增强溶解度和反应速率。

生物学: 用于细胞培养和分子生物学实验,研究细胞膜相互作用和蛋白质溶解。

医学: 由于其生物相容性和形成胶束的能力,正在研究其在药物递送系统中的潜在应用。

工业: 用于个人护理产品、洗涤剂和乳化剂的配方。

5. 作用机理

十二烷酰基甘氨酸二乙醇酰胺钠的主要作用机理是其降低表面张力和形成胶束的能力。这使它能够有效地溶解油脂和污垢,使其成为一种极好的清洁剂。该化合物与细胞膜的脂质双层相互作用,破坏膜结构并增强细胞的渗透性。

类似化合物:

月桂醇硫酸钠: 另一种常见的表面活性剂,具有更强的清洁性能,但皮肤刺激的可能性更高。

椰油酰胺丙基甜菜碱: 一种更温和的表面活性剂,通常与其他表面活性剂一起使用以增强泡沫并减少刺激。

椰油酰基肌氨酸钠: 以其温和的清洁能力和能够产生奶油泡沫而闻名,类似于十二烷酰基甘氨酸二乙醇酰胺钠。

独特之处: 十二烷酰基甘氨酸二乙醇酰胺钠以其温和的清洁性能和有效的清洁性能的平衡组合而著称。与月桂醇硫酸钠相比,它刺激性更小,并且比椰油酰胺丙基甜菜碱产生更丰富的泡沫,使其成为许多个人护理配方中的首选。

作用机制

The primary mechanism of action of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate is its ability to reduce surface tension and form micelles. This allows it to effectively solubilize oils and dirt, making it an excellent cleansing agent. The compound interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and enhancing the permeability of the cell.

相似化合物的比较

Sodium lauryl sulfate: Another common surfactant with stronger cleansing properties but higher potential for skin irritation.

Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance foam and reduce irritation.

Sodium cocoyl isethionate: Known for its mildness and ability to produce a creamy lather, similar to Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate.

Uniqueness: this compound stands out due to its balanced combination of mildness and effective cleansing properties. It is less irritating compared to sodium lauryl sulfate and provides a richer lather than cocamidopropyl betaine, making it a preferred choice in many personal care formulations.

属性

CAS 编号 |

94023-30-0 |

|---|---|

分子式 |

C18H35N2NaO4 |

分子量 |

366.5 g/mol |

IUPAC 名称 |

sodium;2-[dodecanoyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate |

InChI |

InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(16-18(23)24)14-12-19-13-15-21;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1 |

InChI 键 |

IVSRFSBQTCKMCL-UHFFFAOYSA-M |

规范 SMILES |

CCCCCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

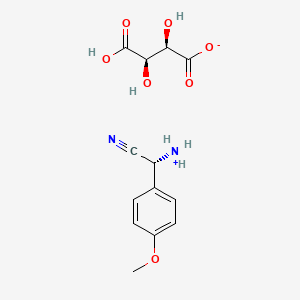

![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)